Cas no 3330-05-0 (Benzenemethanamine, a-ethyl-N,N-dimethyl-)

Benzenemethanamine, a-ethyl-N,N-dimethyl- structure
3330-05-0 structure
Product name:Benzenemethanamine, a-ethyl-N,N-dimethyl-
CAS No:3330-05-0
MF:C11H17N
MW:163.259382963181
CID:319182
PubChem ID:263104

Benzenemethanamine, a-ethyl-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, a-ethyl-N,N-dimethyl-
    • N,N-dimethyl-1-phenylpropan-1-amine
    • 1-Dimethylamino-1-phenyl-propan
    • AC1L68YF
    • AC1Q4TKC
    • AR-1K2257
    • Dimethyl-(1-phenyl-propyl)-amin
    • dimethyl-(1-phenyl-propyl)-amine
    • N,N-dimethyl N-1-phenylpropylamine
    • NCIOpen2_001685
    • NSC97437
    • SureCN119104
    • Phenyldimethylaminopropan
    • NSC-97437
    • DTXSID30294617
    • 3330-05-0
    • SCHEMBL119104
    • Inchi: InChI=1S/C11H17N/c1-4-11(12(2)3)10-8-6-5-7-9-10/h5-9,11H,4H2,1-3H3
    • InChI Key: NKNKIKKRCHVEGU-UHFFFAOYSA-N
    • SMILES: CCC(C1=CC=CC=C1)N(C)C

Computed Properties

  • Exact Mass: 163.13621
  • Monoisotopic Mass: 163.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 0.908
  • Boiling Point: 197.8°C at 760 mmHg
  • Flash Point: 65.9°C
  • Refractive Index: 1.506
  • PSA: 3.24
  • LogP: 2.69930

Benzenemethanamine, a-ethyl-N,N-dimethyl- Security Information

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